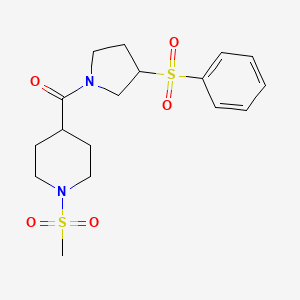![molecular formula C18H17FN2O3S B2966702 (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide CAS No. 868370-48-3](/img/structure/B2966702.png)
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide: is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzo[d]thiazole and fluorobenzamide moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethyl and Methoxy Groups: The ethyl and methoxy groups can be introduced through alkylation and methylation reactions, respectively.
Formation of the Ylidene Linkage: The ylidene linkage is formed by the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone.
Introduction of the Fluorobenzamide Moiety: The final step involves the coupling of the ylidene-benzo[d]thiazole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the ylidene linkage or the nitro groups (if present), leading to the formation of amines or other reduced derivatives.
Substitution: The fluorobenzamide moiety may undergo nucleophilic aromatic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced ylidene derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Activity: Benzo[d]thiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity.
Anticancer Activity: The compound may have potential as an anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry:
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide likely involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The benzo[d]thiazole moiety may facilitate binding to these targets, while the fluorobenzamide group may enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions would require further experimental validation.
Comparison with Similar Compounds
- 3-ethyl-2-methylbenzo[d]thiazolium iodide
- 6-bromobenzo[d]thiazol-2(3H)-one
- 4-(2-hydroxyphenyl)thiazol-2-yl methanone
Uniqueness:
- Structural Features: The presence of both the benzo[d]thiazole and fluorobenzamide moieties in a single molecule is unique and may confer distinct chemical and biological properties.
- Biological Activity: The combination of these moieties may result in enhanced biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-4-21-15-13(23-2)9-10-14(24-3)16(15)25-18(21)20-17(22)11-7-5-6-8-12(11)19/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSWQKGVWFBCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-N-phenylbenzo[d]thiazol-2-amine](/img/structure/B2966623.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2966625.png)


![3-ethoxy-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2966631.png)
![5-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2966632.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2966633.png)
![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol](/img/structure/B2966636.png)
![3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2966637.png)

![5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid](/img/structure/B2966639.png)

